molecular formula C7H6N2O4 B1625839 Methyl 2-nitroisonicotinate CAS No. 26218-82-6

Methyl 2-nitroisonicotinate

Cat. No.: B1625839
CAS No.: 26218-82-6
M. Wt: 182.13 g/mol
InChI Key: FSBDZOPIXYRGJO-UHFFFAOYSA-N
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Description

Methyl 2-nitroisonicotinate: is an organic compound with the molecular formula C7H6N2O4. It is a pale yellow crystalline solid that is soluble in common organic solvents such as alcohols, ethers, and esters . This compound is used as a building block in organic synthesis and has various applications in scientific research and industry.

Scientific Research Applications

Methyl 2-nitroisonicotinate has a wide range of applications in scientific research, including:

Safety and Hazards

When handling Methyl 2-nitroisonicotinate, it’s advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental ingestion or contact with skin or eyes, seek immediate medical attention .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Methyl 2-nitroisonicotinate can be synthesized through the nitration of methyl isonicotinate. The reaction typically involves the use of nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperature conditions to ensure the selective nitration at the 2-position of the isonicotinate ring.

Industrial Production Methods: : In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: : Methyl 2-nitroisonicotinate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 2-nitroisonicotinate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of key enzymes or the generation of reactive oxygen species, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl nicotinate: Similar in structure but lacks the nitro group.

    Methyl isonicotinate: Similar in structure but lacks the nitro group.

    Methyl 2-chloro-5-nitroisonicotinate: Contains a chloro group in addition to the nitro group.

Uniqueness: : Methyl 2-nitroisonicotinate is unique due to the presence of the nitro group at the 2-position of the isonicotinate ring. This functional group imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

methyl 2-nitropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c1-13-7(10)5-2-3-8-6(4-5)9(11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBDZOPIXYRGJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10531299
Record name Methyl 2-nitropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10531299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26218-82-6
Record name Methyl 2-nitropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10531299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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